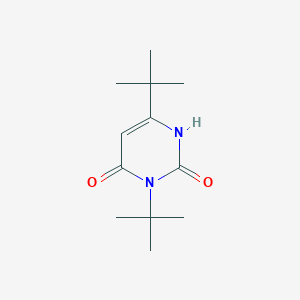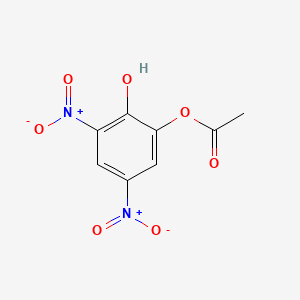
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O2S. This compound is characterized by the presence of a bromine atom, a difluoromethylsulfonyl group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Sulfonylation: The difluoromethylsulfonyl group is introduced through a sulfonylation reaction using a suitable sulfonylating agent.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It may be involved in the synthesis of drug candidates or intermediates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene involves its interaction with molecular targets through various chemical reactions. The bromine and fluorine atoms, as well as the difluoromethylsulfonyl group, contribute to its reactivity and ability to participate in different pathways. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-3-((difluoromethyl)sulfonyl)-2-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-Bromo-3-(difluoromethyl)benzene: Lacks the sulfonyl group.
1-Bromo-3-fluorobenzene: Lacks both the difluoromethyl and sulfonyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H4BrF3O2S |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethylsulfonyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-4-1-2-6(5(9)3-4)14(12,13)7(10)11/h1-3,7H |
InChI Key |
WMEAFVKSQVBWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


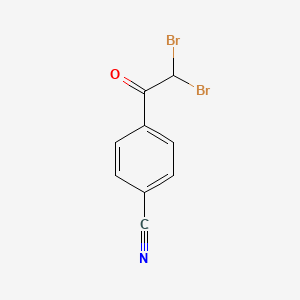


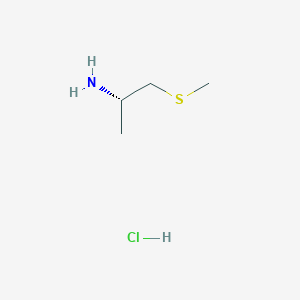
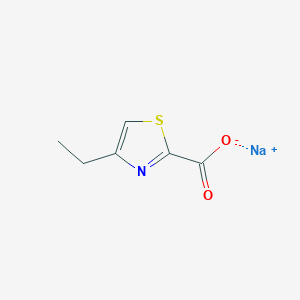
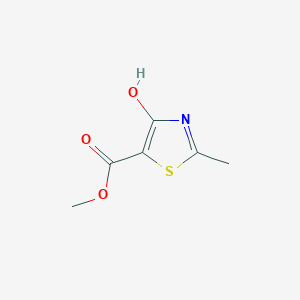

![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)

